5-Cyclopropoxy-4-iodonicotinaldehyde
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Overview
Description
5-Cyclopropoxy-4-iodonicotinaldehyde is an organic compound with the molecular formula C9H8INO2 and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a nicotinaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodonicotinaldehyde typically involves the iodination of a nicotinaldehyde derivative followed by the introduction of a cyclopropoxy group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinaldehyde ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol or a cyclopropyl halide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-iodonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: 5-Cyclopropoxy-4-iodonicotinic acid
Reduction: 5-Cyclopropoxy-4-iodonicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Cyclopropoxy-4-iodonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-iodonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the iodine atom and the cyclopropoxy group may contribute to its reactivity and ability to form covalent bonds with biological molecules, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-nitrobenzaldehyde
- 5-Cyclopropoxy-2-nitrobenzaldehyde
- 4-Iodo-2-methoxybenzaldehyde
Uniqueness
5-Cyclopropoxy-4-iodonicotinaldehyde is unique due to the combination of the cyclopropoxy group and the iodine atom on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8INO2 |
---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8INO2/c10-9-6(5-12)3-11-4-8(9)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
UCAFMJPZSKFGRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)I |
Origin of Product |
United States |
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